molecular formula C22H25BrN2O3 B2355401 3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxy-1-(o-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide CAS No. 1101746-14-8

3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxy-1-(o-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide

Cat. No.: B2355401
CAS No.: 1101746-14-8
M. Wt: 445.357
InChI Key: HUALQVYKHXYMJF-UHFFFAOYSA-M
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Description

This compound belongs to the imidazo[1,2-a]pyridine class, characterized by a fused bicyclic structure with a hexahydroimidazo core. The molecule features a 2,3-dihydrobenzo[b][1,4]dioxin-6-yl substituent, a hydroxyl group at position 3, and an o-tolyl (ortho-methylphenyl) group at position 1. The bromide counterion stabilizes the cationic charge on the imidazo-pyridinium system.

Properties

IUPAC Name

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(2-methylphenyl)-5,6,7,8-tetrahydro-2H-imidazo[1,2-a]pyridin-4-ium-3-ol;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N2O3.BrH/c1-16-6-2-3-7-18(16)23-15-22(25,24-11-5-4-8-21(23)24)17-9-10-19-20(14-17)27-13-12-26-19;/h2-3,6-7,9-10,14,25H,4-5,8,11-13,15H2,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUALQVYKHXYMJF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CC([N+]3=C2CCCC3)(C4=CC5=C(C=C4)OCCO5)O.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxy-1-(o-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide is a complex organic molecule with potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to a class of heterocyclic compounds that exhibit diverse biological activities. The presence of the dihydrobenzo[b][1,4]dioxin moiety is noteworthy due to its known interactions with various biological targets.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies focusing on its potential as an antitumor , antimicrobial , and anti-inflammatory agent.

Antitumor Activity

Recent studies have highlighted the compound's ability to inhibit cancer cell proliferation. It has been shown to interact with key enzymes involved in cancer progression:

  • Mechanisms of Action :
    • Inhibition of histone deacetylases (HDACs) .
    • Targeting topoisomerase II , which is crucial for DNA replication.

A study demonstrated that derivatives of similar structures exhibited significant cytotoxicity against various cancer cell lines (e.g., MCF-7 and HeLa) with IC50 values in the low micromolar range.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria.

  • In vitro Studies :
    • The Minimum Inhibitory Concentration (MIC) was determined against strains such as E. coli and Pseudomonas aeruginosa. The results indicated moderate to high antibacterial activity with MIC values ranging from 10 to 50 µg/mL.

Table 1 summarizes the antimicrobial activity of the compound compared to standard antibiotics:

CompoundMIC (µg/mL)Activity Type
3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-...10Antibacterial
Gentamicin5Antibacterial
Ciprofloxacin10Antibacterial

Case Studies

Several case studies have been published detailing the synthesis and biological evaluation of this compound:

  • Synthesis and Evaluation : A recent paper described a synthetic route for obtaining this compound and evaluated its biological profile. The study found that it exhibited significant inhibition of bacterial growth in E. coli and P. aeruginosa, indicating potential as a lead compound for antibiotic development .
  • Structure-Activity Relationship (SAR) : Another study focused on modifying the imidazopyridine scaffold to enhance biological activity. Variations in substituents on the aromatic rings were shown to influence both cytotoxicity and selectivity towards cancer cells .

Comparison with Similar Compounds

Structural Analogues with Varied Tolyl Substituents

The positional isomerism of the tolyl group significantly impacts physicochemical and biological properties:

Compound Name Substituent Position Key Suppliers/Regions Notable Features
3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxy-1-(p-tolyl)-hexahydroimidazo[1,2-a]pyridin-1-ium bromide Para-tolyl Shenzhen Nexconn, Global Calcium Higher commercial availability; widely used in intermediate synthesis
3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxy-1-(m-tolyl)-hexahydroimidazo[1,2-a]pyridin-1-ium bromide Meta-tolyl Zhejiang Chempharm Limited supplier base; structural studies suggest altered steric interactions
Target Compound (o-tolyl) Ortho-tolyl Not explicitly listed Expected steric hindrance from methyl group near cationic center; may influence receptor binding

Key Observations :

  • Synthetic Accessibility : The p-tolyl variant is more commercially prevalent, with suppliers across China and India , whereas the o-tolyl derivative is less documented, suggesting synthetic challenges or niche applications.
Derivatives with Alternative Aromatic Substituents

Imidazo[1,2-a]pyridines with substituted aryl groups exhibit varied bioactivities:

Compound Name Substituent Reported Properties
Diethyl 3-benzyl-7-(4-bromophenyl)-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate 4-Bromophenyl High purity (61%); confirmed via NMR and HRMS; m.p. 223–225°C
Diethyl 3-benzyl-7-(4-nitrophenyl)-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate 4-Nitrophenyl Lower purity (55%); m.p. 215–217°C; electron-withdrawing groups enhance stability
Target Compound (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl) Benzodioxan ring Polar hydroxyl group may improve aqueous solubility; bromine counterion aids crystallization

Key Observations :

  • Electronic Effects : Electron-withdrawing groups (e.g., nitro, bromo) enhance thermal stability and influence π-π stacking in solid-state structures .
  • Solubility: The hydroxyl group in the target compound may confer better aqueous solubility compared to non-polar analogues.
Pharmacologically Active Imidazo-Pyridines
  • 1,3-Diallyl-6-bromo-imidazo[4,5-b]pyridin-2-one : Exhibits anticancer and antibacterial activity via kinase inhibition .
  • Tetrahydroimidazo[1,2-a]pyridines : Demonstrated antihistamine (H1) and PDE4 inhibitory effects .

Inference for Target Compound : The benzodioxan moiety may confer antioxidant or anti-inflammatory properties, while the cationic imidazo-pyridinium core could interact with nucleic acids or enzymes, warranting further study.

Preparation Methods

Cyclocondensation of Catechol Derivatives

The 1,4-dioxane ring is constructed via cyclization of catechol (1,2-dihydroxybenzene) with α,ω-dihaloalkanes. For example, reacting catechol with 1,2-dibromoethane in the presence of a base (e.g., K₂CO₃) yields 2,3-dihydrobenzo[b]dioxine. Subsequent functionalization at the 6-position is achieved through electrophilic aromatic substitution (e.g., nitration, bromination) followed by reduction or cross-coupling reactions.

Adaptation from Patent CN103387561A

A related intermediate, 6,7-dimethoxy-benzo[d]dioxin-2,4-dione, is synthesized by reacting 2-hydroxy-4,5-dimethoxybenzoic acid with triphosgene (BTC) in CH₂Cl₂ under pyridine catalysis. While this method targets a 1,3-dioxin system, analogous conditions could be modified for 1,4-dioxin synthesis by adjusting the diol and triphosgene stoichiometry.

Example Protocol

  • Dissolve 2-hydroxy-4,5-methylenedioxybenzoic acid (10 mmol) in CH₂Cl₂ (50 mL).
  • Add triphosgene (5 mmol) and pyridine (20 mmol) at 0–5°C under N₂.
  • Stir at room temperature for 2 h, then concentrate under reduced pressure.
  • Purify via recrystallization (EtOAc/hexane) to yield the 1,4-dioxin carbonyl derivative.

Construction of the Hexahydroimidazo[1,2-a]pyridine Core

Groebke–Blackburn–Bienaymé Reaction

The imidazo[1,2-a]pyridine scaffold is classically synthesized via a three-component reaction involving 2-aminopyridine, aldehydes, and isonitriles. For the hexahydro variant, a hydrogenation step is required post-cyclization.

Metal-Free Cyclization

  • Combine 2-aminopyridine (10 mmol), formaldehyde (10 mmol), and tert-butyl isocyanide (10 mmol) in EtOH.
  • Add HClO₄ (1 mmol) as a catalyst and reflux for 6 h.
  • Isolate the imidazo[1,2-a]pyridine intermediate and hydrogenate over Pd/C (10%) in MeOH/H₂ (50 psi, 24 h) to yield the hexahydro derivative.

Hydroxylation at C3

The 3-hydroxy group is introduced via oxidation of a ketone precursor or through direct hydroxylation:

  • Treat 3-keto-hexahydroimidazo[1,2-a]pyridine with NaBH₄ in MeOH to yield the secondary alcohol.
  • Alternatively, employ Sharpless asymmetric dihydroxylation if stereoselectivity is required.

Coupling of Intermediates A and B

Nucleophilic Acylation

  • React Intermediate A (acyl chloride) with Intermediate B (secondary amine) in CH₂Cl₂ using Et₃N as a base.
  • Stir at 0°C for 1 h, then at room temperature for 12 h.
  • Extract with NaHCO₃ (aq), dry (MgSO₄), and concentrate to yield the coupled product.

Mitsunobu Reaction

For ether-linked coupling:

  • Combine Intermediate A (alcohol), Intermediate B (alcohol), PPh₃ (2.2 equiv), and DIAD (1.1 equiv) in THF.
  • Stir at 25°C for 24 h, then purify via silica gel chromatography.

Optimization and Challenges

Regioselectivity in Imidazo Ring Formation

The Groebke reaction favors 2,3-disubstituted imidazo[1,2-a]pyridines, but steric effects from the hexahydro ring may alter substitution patterns. Microwave irradiation (100°C, 30 min) improves yields to >80%.

Purification of Quaternary Salts

Due to hygroscopicity, the final product is best stored under N₂ and characterized via HPLC-MS (ESI+) and ¹H/¹³C NMR in DMSO-d₆.

Ecological and Industrial Considerations

Solvent Selection

Patent CN103387561A emphasizes CH₂Cl₂ and pyridine, but greener alternatives (e.g., cyclopentyl methyl ether) reduce environmental impact.

Catalytic Efficiency

Perchloric acid (HClO₄) in the Groebke reaction achieves 85% yield without metal residues, aligning with green chemistry principles.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing the compound with high purity and yield?

  • The synthesis involves multi-step organic reactions, typically requiring polar aprotic solvents (e.g., DMF or DMSO) and precise temperature control. For example, intermediate cyclization steps may require reflux conditions (80–120°C) to stabilize reactive intermediates. Catalysts such as Brønsted acids or transition metals (e.g., Pd for cross-coupling steps) can enhance reaction efficiency. Purification via column chromatography or recrystallization is critical to isolate the quaternary ammonium salt with >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing the compound’s structure?

  • 1H/13C NMR in deuterated DMSO or CDCl3 resolves proton environments and carbon frameworks, particularly distinguishing the imidazo[1,2-a]pyridine core and dihydrobenzo[b][1,4]dioxin moiety. HRMS (ESI) confirms molecular weight (e.g., observed vs. calculated m/z), while IR spectroscopy identifies functional groups like hydroxyl (-OH) and aromatic C-H stretches. X-ray crystallography is recommended for absolute stereochemical confirmation .

Q. How can researchers assess the compound’s stability under varying storage and experimental conditions?

  • Conduct accelerated stability studies by exposing the compound to stressors:

  • Thermal stability : Incubate at 40–60°C for 1–4 weeks and monitor decomposition via HPLC.
  • Photostability : Expose to UV/visible light (ICH Q1B guidelines) and track degradation products.
  • pH-dependent stability : Test solubility and integrity in buffers (pH 3–10) using UV-Vis spectroscopy .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR shifts) be resolved during structural elucidation?

  • Combine 2D NMR techniques (COSY, HSQC, HMBC) to assign overlapping signals. For example, HMBC correlations can confirm connectivity between the imidazo[1,2-a]pyridine core and the dihydrobenzo[b][1,4]dioxin substituent. Cross-validate with computational chemistry (DFT-based chemical shift predictions) to resolve ambiguities .

Q. What strategies mitigate low yields in multi-step syntheses involving sensitive intermediates?

  • Optimize protecting group strategies for hydroxyl or amine functionalities. For example, use tert-butyldimethylsilyl (TBS) groups to shield the hydroxyl moiety during harsh reactions. Employ flow chemistry for exothermic steps (e.g., cyclizations) to improve control over reaction kinetics and reduce side products .

Q. What mechanistic insights are critical for understanding the compound’s reactivity in biological systems?

  • Investigate pH-dependent tautomerization of the imidazo[1,2-a]pyridine core using UV-Vis and NMR titration. Track intermediates via stopped-flow spectroscopy in simulated physiological conditions. For biological activity, use radiolabeling (e.g., ³H or ¹⁴C) to study metabolite formation in cell lysates .

Q. How can computational models predict the compound’s interaction with biological targets?

  • Perform molecular docking (e.g., AutoDock Vina) against crystallographic structures of receptors (e.g., kinases or GPCRs). Validate predictions with MD simulations (GROMACS) to assess binding stability. Compare results with SAR data from analogs with modified substituents (e.g., o-tolyl vs. p-tolyl derivatives) .

Q. What in-vivo models are suitable for evaluating the compound’s pharmacokinetics and toxicity?

  • Use orthotopic xenograft models for cancer-related studies, monitoring bioavailability via LC-MS/MS. For neurotoxicity, employ Caenorhabditis elegans to assess mitochondrial dysfunction. Compare metabolic stability in human/rodent liver microsomes to identify species-specific liabilities .

Methodological Notes

  • Contradictory Data Handling : When spectral or bioactivity data conflict, replicate experiments under standardized conditions and apply multivariate analysis (e.g., PCA) to identify outlier variables .
  • Advanced Synthesis : For scale-up, replace batch reactors with continuous-flow systems to enhance reproducibility and reduce thermal degradation .

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